4-methoxy-1-(pyridin-3-yl)butan-1-amine
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Overview
Description
4-methoxy-1-(pyridin-3-yl)butan-1-amine is an organic compound that features a pyridine ring substituted at the 3-position with a butan-1-amine chain, which is further substituted with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(pyridin-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutan-1-amine with 3-bromopyridine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-methoxy-1-(pyridin-3-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-(pyridin-2-yl)butan-1-amine
- 4-methoxy-1-(pyridin-4-yl)butan-1-amine
- 4-methoxy-1-(pyridin-3-yl)pentan-1-amine
Uniqueness
4-methoxy-1-(pyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridine ring at specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1247584-89-9 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-methoxy-1-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-5-10(11)9-4-2-6-12-8-9/h2,4,6,8,10H,3,5,7,11H2,1H3 |
InChI Key |
FUECMSNVHRHPHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(C1=CN=CC=C1)N |
Purity |
95 |
Origin of Product |
United States |
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